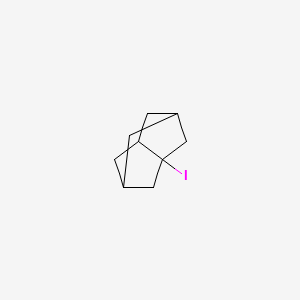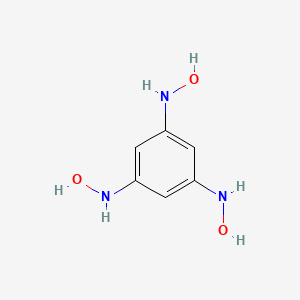![molecular formula C32H30O B14325932 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol CAS No. 104653-20-5](/img/structure/B14325932.png)
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications .
Méthodes De Préparation
The synthesis of 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol typically involves Suzuki coupling reactions. This method is widely used for constructing carbon-carbon bonds between two phenyl groups. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or alcohols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.
Applications De Recherche Scientifique
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its luminescent properties.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol primarily involves its interaction with light. The compound absorbs light and undergoes electronic transitions that result in the emission of light. This property is exploited in OLEDs, where the compound acts as an emitter layer. The molecular targets and pathways involved include the π-conjugated system of the anthracene core, which facilitates efficient light absorption and emission .
Comparaison Avec Des Composés Similaires
4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol can be compared with other anthracene derivatives such as:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share similar luminescent properties but differ in their specific functional groups and electronic properties. The uniqueness of this compound lies in its hexylphenyl substitution, which can influence its solubility, stability, and emission characteristics .
Propriétés
Numéro CAS |
104653-20-5 |
|---|---|
Formule moléculaire |
C32H30O |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
4-[10-(4-hexylphenyl)anthracen-9-yl]phenol |
InChI |
InChI=1S/C32H30O/c1-2-3-4-5-10-23-15-17-24(18-16-23)31-27-11-6-8-13-29(27)32(25-19-21-26(33)22-20-25)30-14-9-7-12-28(30)31/h6-9,11-22,33H,2-5,10H2,1H3 |
Clé InChI |
GOQLAZRZUTYSAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


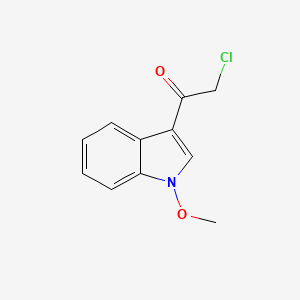


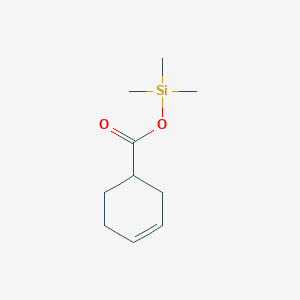

![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
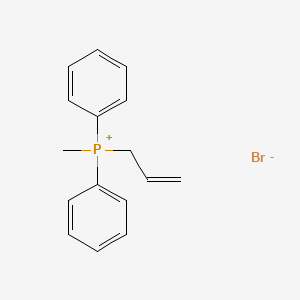
![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)

![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)
